- Asymmetric synthesis of A-factor, Journal of the Chemical Society, 1998, (10), 1721-1726

Cas no 929-10-2 (6-Methylheptanoic acid)

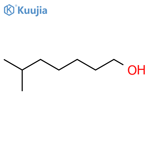

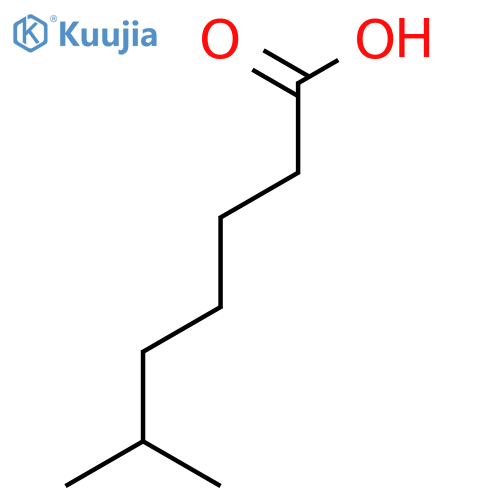

6-Methylheptanoic acid structure

商品名:6-Methylheptanoic acid

6-Methylheptanoic acid 化学的及び物理的性質

名前と識別子

-

- 6-Methylheptanoic acid

- Heptanoic acid, 6-methyl-

- iso-Caprylic acid

- 6-Methylheptanoic acid (ACI)

- Isocaprylic acid

-

- MDL: MFCD00044083

- インチ: 1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)

- InChIKey: OEOIWYCWCDBOPA-UHFFFAOYSA-N

- ほほえんだ: O=C(CCCCC(C)C)O

計算された属性

- せいみつぶんしりょう: 144.11500

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 5

じっけんとくせい

- 密度みつど: 0.926±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 232 ºC (762 Torr)

- フラッシュポイント: 116.6±6.9 ºC,

- 屈折率: 1.426 (589.3 nm 20 ºC)

- ようかいど: 微溶性(2.3 g/l)(25ºC)、

- すいようせい: Miscible with chloroform and methanol. Slightly miscible with water.

- PSA: 37.30000

- LogP: 2.28740

6-Methylheptanoic acid セキュリティ情報

6-Methylheptanoic acid 税関データ

- 税関コード:2915900090

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

6-Methylheptanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN653-50mg |

6-Methylheptanoic acid |

929-10-2 | 95+% | 50mg |

112.0CNY | 2021-07-10 | |

| Cooke Chemical | BD7749831-5g |

6-Methylheptanoic acid |

929-10-2 | 95% | 5g |

RMB 1852.80 | 2025-02-20 | |

| eNovation Chemicals LLC | D514684-25g |

6-Methylheptanoic acid |

929-10-2 | 95% | 25g |

$1200 | 2024-05-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-484193-1 g |

6-Methylheptanoic Acid, |

929-10-2 | 1g |

¥2,256.00 | 2023-07-11 | ||

| Enamine | EN300-226974-2.5g |

6-methylheptanoic acid |

929-10-2 | 95% | 2.5g |

$93.0 | 2024-06-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M874814-250mg |

6-Methylheptanoic acid |

929-10-2 | 98% | 250mg |

¥246.00 | 2022-09-01 | |

| TRC | M311870-2.5g |

6-Methylheptanoic Acid |

929-10-2 | 2.5g |

$305.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M46110-1g |

6-Methylheptanoic acid |

929-10-2 | 95% | 1g |

¥297.0 | 2024-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M874808-250mg |

6-Methylheptanoic acid |

929-10-2 | 95% | 250mg |

¥218.00 | 2022-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M874814-1g |

6-Methylheptanoic acid |

929-10-2 | 98% | 1g |

¥748.00 | 2022-09-01 |

6-Methylheptanoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん

リファレンス

ごうせいかいろ 2

はんのうじょうけん

リファレンス

- Decarbalkoxylation of isohexylmalonates, Journal of Organic Chemistry, 1977, 42(15), 2631-2

ごうせいかいろ 3

はんのうじょうけん

リファレンス

- Preparation of substituted 1,2-alkanediamines as cardiovascular agents, European Patent Organization, , ,

ごうせいかいろ 4

はんのうじょうけん

リファレンス

- Green preparation method of multi-branched high carbonic acid, China, , ,

ごうせいかいろ 5

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 5 h, 1 bar, rt

リファレンス

- Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine, Beilstein Journal of Organic Chemistry, 2014, 10, 1135-1142

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium iodide , Rubidium carbonate , Hantzsch ester Catalysts: Nickel, dibromo(6,6′-dimethyl-2,2′-bipyridine-κN1,κN1′)-, (T-4)- , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 20 h, 1 bar, 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Site-Selective, Remote sp3 C-H Carboxylation Enabled by the Merger of Photoredox and Nickel Catalysis, Chemistry - A European Journal, 2019, 25(38), 9001-9005

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

リファレンス

- The synthesis of two furan-based analogs of the α',β'-epoxy ketone proteasome inhibitor eponemycin, European Journal of Organic Chemistry, 2003, (23), 4561-4568

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Zinc acetate Solvents: Water ; 3 MPa, 255 °C; 30 min, 3 MPa, 255 °C; 255 °C → 120 °C; 30 min, < 120 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; < 80 °C; 70 °C; 40 min, 70 °C; 1 h, 70 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; < 80 °C; 70 °C; 40 min, 70 °C; 1 h, 70 °C

リファレンス

- Process for preparation of isocaprylic acid, China, , ,

ごうせいかいろ 10

ごうせいかいろ 11

はんのうじょうけん

リファレンス

- The contribution of the N-terminal structure of polymyxin B peptides to antimicrobial and lipopolysaccharide binding activity, Bulletin of the Chemical Society of Japan, 2004, 77(10), 1915-1924

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium , Methanesulfonic acid, 1,1,1-trifluoro-, tungsten(6+) salt (6:1) Solvents: Acetic acid ; 3 MPa, rt; 30 min, rt → 180 °C; 10 h, 180 °C

リファレンス

- Method for preparing fatty acid, China, , ,

ごうせいかいろ 13

はんのうじょうけん

リファレンス

- Synthesis of dihydrocapsaicin and analogs via radical reaction using bimetallic pair Zn/Cu to form the side chain, Brazil, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Acetonitrile ; 70 °C

リファレンス

- Direct oxidative esterification of primary alcohols and oxidation of secondary alcohols over mesoporous spherical silica encapsulated MnO2 nanoparticles, New Journal of Chemistry, 2019, 43(24), 9491-9499

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ; 12 h, rt

リファレンス

- Oxygen Atom Transfer in the Photocatalytic Oxidation of Alcohols by TiO2: Oxygen Isotope Studies, Angewandte Chemie, 2009, 48(33), 6081-6084

ごうせいかいろ 16

はんのうじょうけん

1.1 Catalysts: Potassium carbonate , Platinum Solvents: Water ; 80 °C

リファレンス

- Platinum nanoparticles supported on polymeric ionic liquid functionalized magnetic silica: effective and reusable heterogeneous catalysts for the selective oxidation of alcohols in water, RSC Advances, 2016, 6(108), 106769-106777

ごうせいかいろ 17

はんのうじょうけん

リファレンス

- Anodic synthesis of acid parts in capsaicinoids and spectroscopic analysis. II, Yakugaku Zasshi, 1976, 96(8), 1000-4

6-Methylheptanoic acid Raw materials

6-Methylheptanoic acid Preparation Products

6-Methylheptanoic acid 関連文献

-

A. H. Thomas,J. M. Thomas,I. Holloway Analyst 1980 105 1068

-

Yan Liu,Shu-Xi Jing,Shi-Hong Luo,Sheng-Hong Li Nat. Prod. Rep. 2019 36 626

-

Cheng Wang,Creston J. Flemming,Yi-Qiang Cheng Med. Chem. Commun. 2012 3 976

-

Lu-Ping Shao,Chang-Mei Si,Zhuo-Ya Mao,Wen Zhou,Tadeusz F. Molinski,Bang-Guo Wei,Guo-Qiang Lin Org. Chem. Front. 2017 4 995

-

5. A new route to hydrophobic amino acids using copper-promoted reactions of serine-derived organozinc reagentsHervé J. C. Deboves,Urszula Grabowska,Adriana Rizzo,Richard F. W. Jackson J. Chem. Soc. Perkin Trans. 1 2000 4284

929-10-2 (6-Methylheptanoic acid) 関連製品

- 503-74-2(Isovaleric acid)

- 1703-58-8(1,2,3,4-Butanetetracarboxylic acid)

- 97-61-0(2-Methyl-pentanoic Acid)

- 1188-02-9(2-Methylheptanoic acid)

- 4839-46-7(3,3-Dimethylglutaric Acid)

- 626-51-7(3-Methylglutaric acid)

- 1338-24-5(Naphthenic acids)

- 1460-16-8(Cycloheptanecarboxylic acid)

- 105-43-1(3-methylpentanoic acid)

- 99-66-1(Valproic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:929-10-2)6-Methylheptanoic acid

清らかである:99%

はかる:5g

価格 ($):158.0